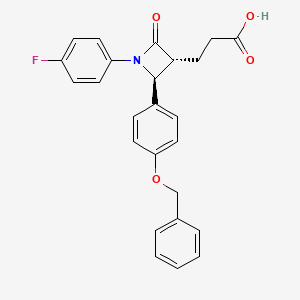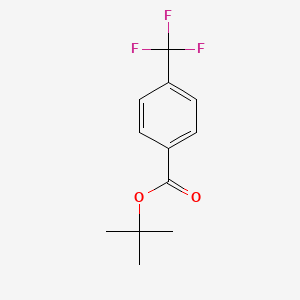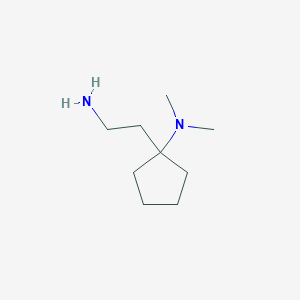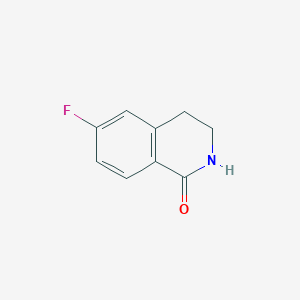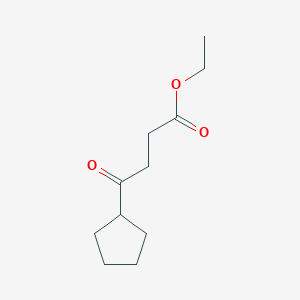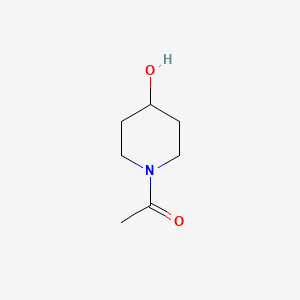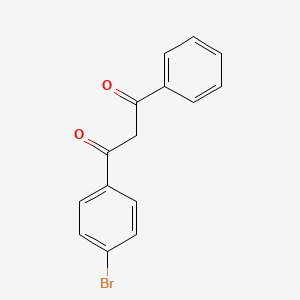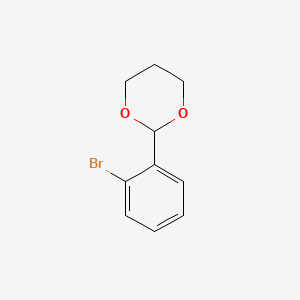
Fmoc-Cysteinol(Trt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine, commonly known as Fmoc-Cysteinol(Trt), is a derivative of cysteine used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group protecting the amino terminus and a triphenylmethyl (Trt) group protecting the thiol group of cysteine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective deprotection and subsequent coupling of amino acids .
Applications De Recherche Scientifique
N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It facilitates the study of protein-protein interactions and the development of peptide-based therapeutics.
Medicine: It is employed in the design of peptide drugs and diagnostic tools.
Industry: It is used in the large-scale production of peptides for various applications.
Mécanisme D'action
Target of Action
Fmoc-Cysteinol(Trt) is primarily used in the field of peptide synthesis . Its main targets are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, specifically when a cysteine residue is required .
Mode of Action
Fmoc-Cysteinol(Trt) interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of Fmoc-Cysteinol(Trt) is used as a temporary protecting group for the amino group during the synthesis of the peptide chain . The Trt group, on the other hand, protects the thiol group of the cysteine residue . These protecting groups are removed at specific stages during the synthesis process to allow for the formation of peptide bonds .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Cysteinol(Trt) is the synthesis of peptide chains. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The use of Fmoc-Cysteinol(Trt) allows for the specific incorporation of cysteine residues into the peptide chain .
Pharmacokinetics
Its properties relevant to its use in synthesis include its stability under the conditions of fmoc spps and its reactivity towards the formation of peptide bonds .
Result of Action
The result of Fmoc-Cysteinol(Trt)'s action is the successful incorporation of cysteine residues into a peptide chain during its synthesis . This allows for the production of peptides with specific sequences and properties, including those that contain cysteine residues .
Action Environment
The action of Fmoc-Cysteinol(Trt) is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect its stability and reactivity . For instance, it is recommended that collidine is used as the base if activation with uronium or phosphonium reagents is to be employed, as this has been shown to significantly reduce loss of optical integrity during coupling .
Analyse Biochimique
Biochemical Properties
Fmoc-Cysteinol(Trt) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process . The Trt group in Fmoc-Cysteinol(Trt) is removed with 95% TFA containing 1-5% TIS .
Cellular Effects
The effects of Fmoc-Cysteinol(Trt) on cells are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-Cysteinol(Trt) exerts its effects at the molecular level through its involvement in peptide synthesis. It undergoes a series of binding interactions with biomolecules during this process. The removal of the Trt group is a key step that enables further reactions .
Temporal Effects in Laboratory Settings
Over time, Fmoc-Cysteinol(Trt) undergoes changes during peptide synthesis. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Fmoc-Cysteinol(Trt) is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process
Transport and Distribution
Fmoc-Cysteinol(Trt) is transported and distributed within cells during the process of peptide synthesis. It may interact with transporters or binding proteins during this process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine typically involves the protection of the cysteine thiol group with a triphenylmethyl group, followed by the protection of the amino group with a fluorenylmethoxycarbonyl group. The process begins with the reaction of cysteine with triphenylmethyl chloride in the presence of a base such as triethylamine to form S-triphenylmethyl-L-cysteine. This intermediate is then reacted with fluorenylmethoxycarbonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine is carried out using automated solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized on a large scale by loading the protected cysteine onto a functionalized polystyrene resin, followed by sequential deprotections and coupling reactions to yield the desired peptide sequence .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as iodine or hydrogen peroxide are used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include deprotected cysteine, disulfide-linked cysteine dimers, and various peptide sequences depending on the specific synthesis .
Comparaison Avec Des Composés Similaires
N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:
N-(9-Fluorenylmethoxycarbonyl)-S-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH): This compound uses a methoxytrityl group instead of a triphenylmethyl group for thiol protection.
N-(9-Fluorenylmethoxycarbonyl)-S-tert-butyl-L-cysteine (Fmoc-Cys(tBu)-OH): This compound uses a tert-butyl group for thiol protection.
N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine (Fmoc-Cys(Trt)-OH): This compound is similar but lacks the hydroxyl group present in Fmoc-Cysteinol(Trt).
These compounds differ in their protecting groups, which can affect their stability and reactivity during peptide synthesis. N-(9-Fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine is particularly valued for its stability and ease of deprotection .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
